Spectroscopic data for Boc-L-Citrulline (NMR, IR, Mass Spec)
Spectroscopic data for Boc-L-Citrulline (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of Boc-L-Citrulline
Introduction: The Imperative for Rigorous Characterization
Nα-tert-butyloxycarbonyl-L-Citrulline (Boc-L-Citrulline) is a pivotal molecule in the landscape of modern biochemical and pharmaceutical research. As a derivative of the non-proteinogenic amino acid L-Citrulline, its primary utility lies in solid-phase peptide synthesis (SPPS) and the development of novel therapeutics, particularly those related to nitric oxide pathways.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, providing a robust and orthogonal strategy for selectively masking the alpha-amino group during peptide chain elongation.[3]
Given its foundational role, verifying the identity, purity, and structural integrity of Boc-L-Citrulline is not merely a procedural step but a prerequisite for the validity of any subsequent research. The downstream consequences of using impure or misidentified starting material can range from failed syntheses to erroneous biological data. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to provide an unambiguous structural confirmation of Boc-L-Citrulline. Our focus is not just on the data itself, but on the causality behind the experimental choices and the logic of spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of small molecule characterization, offering unparalleled insight into the molecular skeleton by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. For a molecule like Boc-L-Citrulline, NMR provides a definitive map of its covalent framework and confirms the successful installation of the Boc protecting group.
Expertise & Causality: Experimental Design
The choice of solvent is critical for acquiring high-quality NMR data. While organic solvents like DMSO-d₆ or CDCl₃ can be used, Deuterium Oxide (D₂O) is often an excellent choice for amino acid derivatives, as it mimics a physiological environment and effectively solubilizes the molecule.[4] However, it's important to note that exchangeable protons (e.g., -OH, -NH) will not be observed in D₂O. For complete characterization, acquiring spectra in both D₂O and an aprotic solvent like DMSO-d₆ is recommended. The data presented here is based on expected shifts, drawing from databases and literature on L-Citrulline and other Boc-protected amino acids.[4][5][6]
Experimental Protocol: ¹H and ¹³C NMR Acquisition
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Sample Preparation: Dissolve approximately 5-10 mg of Boc-L-Citrulline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) for D₂O or tetramethylsilane (TMS) for organic solvents, to calibrate the chemical shift scale to 0.00 ppm.
-
Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 500 or 600 MHz).[4][7]
-
Data Acquisition:
-
¹H NMR: Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR: Acquire a 1D carbon spectrum. As ¹³C has a low natural abundance, more scans are required (typically 1024 or more). Techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[4]
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).[4][6]
-
Caption: General workflow for NMR sample preparation and analysis.
Data Presentation & Trustworthiness: Interpreting the Spectra
The spectra must be internally consistent. The number of signals in ¹³C NMR should match the number of unique carbons, and the integration of ¹H signals should correspond to the number of protons at each position.
The most telling signal for successful Boc protection is the appearance of a large singlet at approximately 1.4 ppm, integrating to 9 protons, which corresponds to the chemically equivalent methyl groups of the tert-butyl moiety.[5][8]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1 - 4.2 | dd | 1H | α-CH |
| ~3.1 - 3.2 | t | 2H | δ-CH₂ |
| ~1.8 - 1.9 | m | 2H | β-CH₂ |
| ~1.5 - 1.6 | m | 2H | γ-CH₂ |
| ~1.4 | s | 9H | (CH₃)₃C- (Boc) |
Note: Shifts are approximate and can vary based on solvent and pH. Exchangeable protons on the carboxyl, ureido, and Boc-carbamate groups may not be visible in D₂O or may appear as broad signals in aprotic solvents.
The ¹³C spectrum confirms the presence of all 11 carbons in the molecule. The Boc group introduces two highly characteristic signals: the quaternary carbon around 80 ppm and the carbamate carbonyl carbon around 156 ppm.[9][10]
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Carboxylic Acid Carbonyl (C=O) |
| ~160 | Ureido Carbonyl (C=O) |
| ~156 | Boc Carbonyl (C=O) |
| ~80 | Quaternary Carbon (Boc) |
| ~55 | α-C |
| ~41 | δ-C |
| ~30 | β-C |
| ~28 | (CH₃)₃C- (Boc) |
| ~27 | γ-C |
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
While NMR maps the carbon-hydrogen framework, IR spectroscopy provides a rapid and reliable confirmation of the functional groups present in the molecule. The principle is based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency.
Expertise & Causality: Experimental Design
For solid samples like Boc-L-Citrulline, Attenuated Total Reflectance (ATR) is the preferred IR technique. It requires minimal sample preparation and avoids the complexities of making KBr pellets. The key is to ensure good contact between the sample and the ATR crystal (typically diamond or germanium) to obtain a strong, high-quality spectrum.
Experimental Protocol: ATR-IR Acquisition
-
Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the sample spectrum.
-
Sample Application: Place a small amount of the powdered Boc-L-Citrulline sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Consistent pressure ensures reproducibility.
-
Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance plot.
Caption: Standard workflow for acquiring an ATR-IR spectrum.
Data Presentation & Trustworthiness: Interpreting the Spectrum
The IR spectrum should display characteristic peaks for all expected functional groups. The presence of strong carbonyl stretches from the Boc group, the carboxylic acid, and the ureido group is a key validation point.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3400 - 3200 | N-H Stretch | Ureido & Carbamate NH |
| ~3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid OH |
| ~2980 - 2850 | C-H Stretch | Aliphatic CH, CH₂ |
| ~1710 - 1680 | C=O Stretch | Boc Carbamate Carbonyl |
| ~1690 - 1640 | C=O Stretch | Carboxylic Acid Carbonyl |
| ~1650 | C=O Stretch (Amide I) | Ureido Carbonyl |
| ~1560 | N-H Bend (Amide II) | Ureido & Carbamate NH |
Note: The carbonyl region may show overlapping bands. The broad O-H stretch is a hallmark of a carboxylic acid.
Mass Spectrometry (MS): The Molecular Weight Verdict
Mass spectrometry is the definitive technique for determining the molecular weight of a compound, thus confirming its elemental formula. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like Boc-L-Citrulline, as it typically keeps the molecule intact during ionization.
Expertise & Causality: Experimental Design
The choice of ESI mode (positive or negative) is determined by the molecule's ability to accept or lose a proton. Amino acid derivatives are amphoteric but are most commonly analyzed in positive ion mode, where they are readily protonated to form [M+H]⁺ ions. The mobile phase is also critical; a mixture of water and a polar organic solvent (like acetonitrile or methanol) with a small amount of acid (like formic acid) is used to promote solubility and ionization.
Experimental Protocol: ESI-MS Acquisition
-
Sample Preparation: Prepare a dilute solution of Boc-L-Citrulline (~1-10 µg/mL) in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: The sample can be directly infused into the mass spectrometer via a syringe pump or injected through a Liquid Chromatography (LC) system.
-
Ionization: The sample solution is passed through a heated capillary at a high voltage, creating a fine spray of charged droplets. The solvent evaporates, leaving the charged molecular ions ([M+H]⁺).
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The detector counts the ions at each m/z value, generating the mass spectrum.
Caption: The core stages of Electrospray Ionization Mass Spectrometry.
Data Presentation & Trustworthiness: Interpreting the Spectrum
The mass spectrum must show an ion corresponding to the expected molecular weight. For Boc-L-Citrulline (C₁₁H₂₁N₃O₅), the exact monoisotopic mass is 275.1481 Da.
| m/z | Ion Species | Expected Mass (Da) | Confirmation |
| 276.1554 | [M+H]⁺ | 275.1481 + 1.0073 | Confirms the molecular weight of the compound. |
| 298.1373 | [M+Na]⁺ | 275.1481 + 22.9892 | Common sodium adduct, further confirms MW. |
| 220.1030 | [M-C₄H₈+H]⁺ | 276.1554 - 56.0626 | Loss of isobutylene from the Boc group. |
| 176.0924 | [M-Boc+H]⁺ | 276.1554 - 100.0528 | Loss of the entire Boc group (as CO₂ + C₄H₈). |
The presence of the protonated molecular ion ([M+H]⁺) at m/z 276.1554 is the primary evidence of the compound's identity. High-resolution mass spectrometry (HRMS) can measure this mass to within a few parts per million (ppm), providing unequivocal confirmation of the elemental composition.
Conclusion
The structural elucidation of Boc-L-Citrulline is a multi-faceted process where NMR, IR, and MS provide complementary and corroborative evidence. NMR defines the carbon-hydrogen skeleton, IR confirms the presence and nature of key functional groups, and MS verifies the molecular weight and elemental formula. When used in concert, these techniques provide a self-validating system that ensures the identity and integrity of this critical reagent, thereby upholding the standards of scientific rigor required in research and drug development.
References
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- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- Amino Acid-Protecting Groups | Request PDF.
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- L-Citrulline
- Synthesis and characterization of a dipeptide analogue... Scholars Research Library - Der Pharma Chemica.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000904).
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- Boc-DL-citrulline | C11H21N3O5 | CID 4056570. PubChem - NIH.
- N(alpha)-boc-L-citrulline | CAS 45234-13-7. CymitQuimica.
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